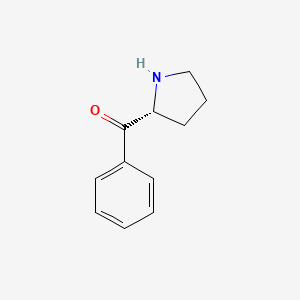![molecular formula C30H34N4O6 B13643023 4-({[(3S)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl]({[(9H-fluoren-9-yl)methoxy]carbonyl})amino}methyl)-1-methyl-1H-pyrazole-3-carboxylic acid](/img/structure/B13643023.png)
4-({[(3S)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl]({[(9H-fluoren-9-yl)methoxy]carbonyl})amino}methyl)-1-methyl-1H-pyrazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-({(3S)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-ylamino}methyl)-1-methyl-1H-pyrazole-3-carboxylic acid is a complex organic compound with a unique structure that includes a pyrazole ring, a pyrrolidine ring, and various protective groups such as tert-butoxycarbonyl and fluorenylmethoxycarbonyl
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-({(3S)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-ylamino}methyl)-1-methyl-1H-pyrazole-3-carboxylic acid typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the pyrrolidine moiety, and the addition of protective groups. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to more consistent and scalable production.
化学反応の分析
Types of Reactions
4-({(3S)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-ylamino}methyl)-1-methyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove protective groups or modify functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
4-({(3S)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-ylamino}methyl)-1-methyl-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-({(3S)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-ylamino}methyl)-1-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or modulation of gene expression.
類似化合物との比較
Similar Compounds
Similar compounds include other pyrazole derivatives and compounds with protective groups such as tert-butoxycarbonyl and fluorenylmethoxycarbonyl. Examples include:
- 4-(tert-butoxycarbonylamino)-1-methyl-1H-pyrazole-3-carboxylic acid
- 4-({[(3S)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl]amino}methyl)-1-methyl-1H-pyrazole-3-carboxylic acid
Uniqueness
The uniqueness of 4-({(3S)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-ylamino}methyl)-1-methyl-1H-pyrazole-3-carboxylic acid lies in its specific combination of functional groups and protective groups, which confer unique chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C30H34N4O6 |
|---|---|
分子量 |
546.6 g/mol |
IUPAC名 |
4-[[9H-fluoren-9-ylmethoxycarbonyl-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-1-methylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C30H34N4O6/c1-30(2,3)40-28(37)33-14-13-20(17-33)34(16-19-15-32(4)31-26(19)27(35)36)29(38)39-18-25-23-11-7-5-9-21(23)22-10-6-8-12-24(22)25/h5-12,15,20,25H,13-14,16-18H2,1-4H3,(H,35,36)/t20-/m0/s1 |
InChIキー |
PAWNJNDTZSBJQH-FQEVSTJZSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)N(CC2=CN(N=C2C(=O)O)C)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N(CC2=CN(N=C2C(=O)O)C)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Tert-butyl [(tert-butoxycarbonyl)amino]{[(trifluoromethyl)sulfonyl]imino}methylcarbamate](/img/structure/B13642961.png)

![(4,5-Dihydro-[1,2,4]triazolo[4,3-a]quinolin-1-yl)methanamine](/img/structure/B13642973.png)

![2-(2-Azaspiro[3.3]heptan-2-yl)ethanol;hydrochloride](/img/structure/B13642997.png)





